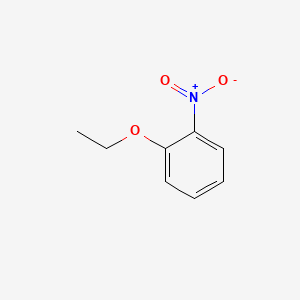
3-Fluoroaniline
概要
説明
3-Fluoroaniline is a derivative of aniline in which the hydrogen at position 3 has been substituted by fluorine . It is used as a pharmaceutical intermediate and in the preparation of acetic acid- (3-fluoro-anilide) by reacting with acetic acid anhydride . It also serves as a reagent in the preparation of radamide analogs as Grp94 inhibitors, which have potential to be antitumor agents .
Molecular Structure Analysis
The molecular formula of 3-Fluoroaniline is C6H6FN . Its molecular weight is 111.12 .Physical And Chemical Properties Analysis
3-Fluoroaniline has a density of 1.2±0.1 g/cm^3 . Its boiling point is 186.3±13.0 °C at 760 mmHg . The vapour pressure is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.3±3.0 kJ/mol . The flash point is 77.2±0.0 °C . The index of refraction is 1.548 .科学的研究の応用
Application 1: Preparation of Acetic Acid-(3-Fluoro-Anilide)
- Summary of the Application : 3-Fluoroaniline is used in the preparation of acetic acid-(3-fluoro-anilide) by reacting with acetic acid anhydride .
- Results or Outcomes : The reaction results in the formation of acetic acid-(3-fluoro-anilide). No quantitative data or statistical analyses are provided in the sources .
Application 2: Preparation of Radamide Analogs as Grp94 Inhibitors
- Summary of the Application : 3-Fluoroaniline serves as a reagent in the preparation of radamide analogs as Grp94 inhibitors, which have potential to be antitumor agents .
- Results or Outcomes : The synthesis results in the formation of radamide analogs that act as Grp94 inhibitors. These inhibitors have potential to be antitumor agents .
Application 3: Fluoroalkylation Reactions
- Summary of the Application : 3-Fluoroaniline can be used in fluoroalkylation reactions. Fluoroalkylation is a method for the synthesis of organofluorine compounds, where a fluoroalkyl group is transferred to a substrate .
- Results or Outcomes : The reaction results in the formation of organofluorine compounds. Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .
Application 4: Manufacturing Glucose Biosensors and Modifying Electrodes in Bacterial Fuel Cells
- Summary of the Application : Research has highlighted the intriguing application of fluoroaniline polymers, which can be derived from 3-Fluoroaniline, as precursors for manufacturing glucose biosensors and modifying electrodes in bacterial fuel cells .
- Results or Outcomes : The application results in the production of glucose biosensors and modified electrodes for bacterial fuel cells .
Application 5: Drug Metabolite Profiling
- Summary of the Application : 3-Fluoroaniline is used in drug metabolite profiling, which is an important step in drug discovery and development .
- Results or Outcomes : The application results in the identification of drug metabolites in biofluids such as urine, plasma, and bile, as well as in in vitro systems .
Application 6: Theoretical Investigation of Nonlinear Optical Properties
- Summary of the Application : Aniline and its derivatives, including 3-Fluoroaniline, have been used in various types of scientific research. They find a wide variety of applications in industrial, commercial, and pharmaceutical manufacturing, dyes, and pesticides .
- Results or Outcomes : The application results in the exploration of novel materials with enhanced nonlinear optical characteristics .
Safety And Hazards
3-Fluoroaniline is considered hazardous. It is combustible and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .
Relevant Papers A paper titled “Degradation of 3-fluoroanilne by Rhizobium sp. JF-3” discusses the degradation of 3-Fluoroaniline by a bacterial strain isolated from a sequencing batch reactor operating for the treatment of 3-Fluoroaniline . This strain was identified as a member of the genus Rhizobium . This is the first report on the utilization of 3-Fluoroaniline as a growth substrate by Rhizobium sp .
特性
IUPAC Name |
3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQQUVWFIZUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190683 | |
| Record name | 3-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroaniline | |
CAS RN |
372-19-0 | |
| Record name | 3-Fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FLUOROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLL4X88AZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

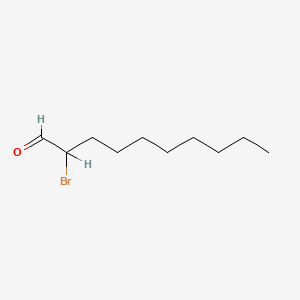
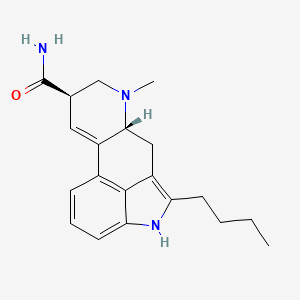
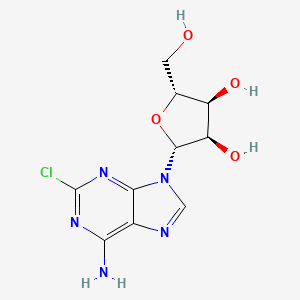
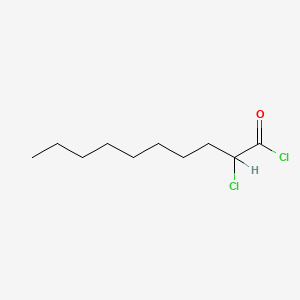
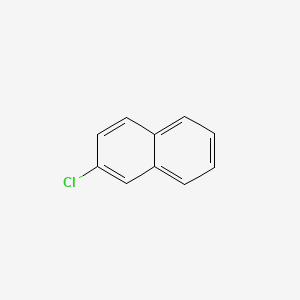

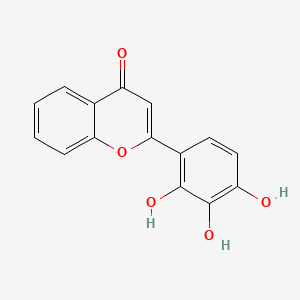
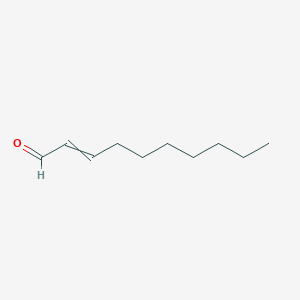
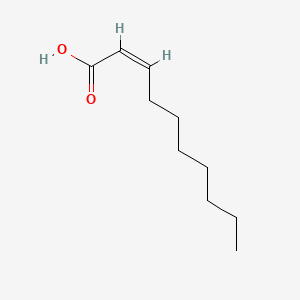
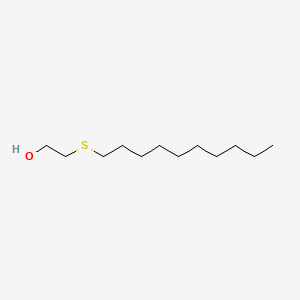
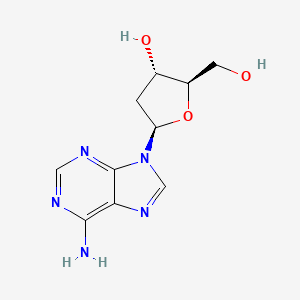
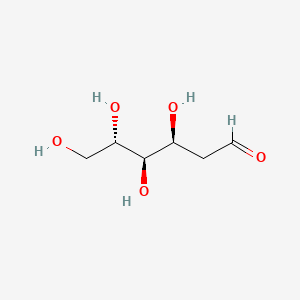
![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)
